molecular formula C5H8O4 B1263877 (4S)-4-hydroxy-2-oxopentanoic acid

(4S)-4-hydroxy-2-oxopentanoic acid

Cat. No.: B1263877
M. Wt: 132.11 g/mol
InChI Key: HFKQINMYQUXOCH-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Hydroxy-2-oxopentanoic acid, also known as (S)-4-hydroxy-2-oxopentanoate, is an organic compound with the molecular formula C5H8O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Hydroxy-2-oxopentanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of pyruvate and acetaldehyde, followed by enzymatic resolution to obtain the (S)-enantiomer. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of (4S)-4-hydroxy-2-oxopentanoic acid may involve biocatalytic processes using specific enzymes that facilitate the conversion of precursor molecules. These processes are optimized for high yield and purity, often employing immobilized enzymes and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Hydroxy-2-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxopentanoic acid.

    Reduction: The keto group can be reduced to form (S)-4-hydroxy-2-pentanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: 2,4-Dioxopentanoic acid.

    Reduction: (S)-4-Hydroxy-2-pentanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-4-Hydroxy-2-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways, particularly in the context of amino acid biosynthesis.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a biomarker for certain metabolic disorders.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (4S)-4-hydroxy-2-oxopentanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as dehydrogenases and transaminases, which catalyze its conversion into other biologically active compounds. The molecular targets and pathways involved include the citric acid cycle and amino acid metabolism, where it plays a crucial role in energy production and biosynthesis.

Comparison with Similar Compounds

    ®-4-Hydroxy-2-oxopentanoic acid: The enantiomer of (4S)-4-hydroxy-2-oxopentanoic acid with different stereochemistry.

    2-Hydroxy-3-oxobutanoic acid: A structurally similar compound with a different carbon backbone.

    4-Hydroxy-2-oxobutanoic acid: Another related compound with a shorter carbon chain.

Uniqueness: (S)-4-Hydroxy-2-oxopentanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds

Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(4S)-4-hydroxy-2-oxopentanoic acid

InChI

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1

InChI Key

HFKQINMYQUXOCH-VKHMYHEASA-N

SMILES

CC(CC(=O)C(=O)O)O

Isomeric SMILES

C[C@@H](CC(=O)C(=O)O)O

Canonical SMILES

CC(CC(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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